molecular formula C8H15BrClN B13627049 2-Bromo-7-azaspiro[3.5]nonane hydrochloride

2-Bromo-7-azaspiro[3.5]nonane hydrochloride

Cat. No.: B13627049
M. Wt: 240.57 g/mol
InChI Key: FUBXTIZRWNZNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-azaspiro[3.5]nonane hydrochloride is a chemically synthetized spirocyclic building block intended for research and development purposes. Spirocyclic scaffolds, such as the 7-azaspiro[3.5]nonane core, are recognized in drug discovery as valuable, three-dimensional isosteres for flat aromatic rings and are featured in compounds investigated for a range of biological activities . The bromo substituent on this scaffold provides a reactive handle for further functionalization, allowing researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies. This makes it a crucial intermediate in the synthesis of more complex molecules targeting various therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15BrClN

Molecular Weight

240.57 g/mol

IUPAC Name

2-bromo-7-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C8H14BrN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H

InChI Key

FUBXTIZRWNZNFB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(C2)Br.Cl

Origin of Product

United States

Preparation Methods

General Overview of Spirocyclic Amines Synthesis

Detailed Preparation Method for this compound

Based on the integration of the above methodologies, a representative preparation method can be summarized as follows:

Step Procedure Conditions Yield / Notes
1 Synthesis of Boc-protected 7-azaspiro[3.5]nonane intermediate Boc protection reagents, standard amine protection protocols High yield (>90%) for Boc intermediates
2 Electrophilic bromination at the 2-position Use of brominating agents (e.g., N-bromosuccinimide) under mild conditions to avoid ring opening Moderate to good yield; regioselectivity controlled by reaction conditions
3 Deprotection of Boc group Acidic conditions (e.g., trifluoroacetic acid) Quantitative or near-quantitative deprotection
4 Formation of hydrochloride salt Treatment with hydrochloric acid or oxalic acid Crystalline solid obtained; mp ~148–152 °C

Data Tables and Analytical Characterization

Stock Solution Preparation for Biological Studies (Example)

Amount of Compound (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 3.62 0.72 0.36
5 18.12 3.62 1.81
10 36.23 7.25 3.62

Note: Volumes calculated based on molecular weight and desired molarity for 1-Amino-7-Boc-7-azaspiro[3.5]nonane hydrochloride, which is structurally related.

NMR and Mass Spectrometry Data (Representative)

Technique Data Interpretation
$$^{1}H$$ NMR (CDCl$$_3$$, 400 MHz) Multiplets at δ 1.59–1.69 (2H), 1.91–2.19 (4H), doublets and multiplets between δ 2.47–4.51 Characteristic protons of spirocyclic ring and adjacent methylene groups
$$^{13}C$$ NMR (CDCl$$_3$$, 100 MHz) Signals at δ 27.0, 30.5, 33.9, 38.7, 40.3, 67.7, 78.8 Carbon atoms of the spiro ring and substituted carbons
HRMS (ESI-TOF) m/z [M+H]$$^+$$ calcd for C$${26}$$H$${27}$$NOCl: 404.1781; found: 404.1781 Confirms molecular formula and bromine incorporation

Research Discoveries and Observations

  • Domino radical bicyclization offers an efficient one-step construction of the spirocyclic core, favoring the trans isomer, which may be important for biological activity.
  • The stability of Boc-protected intermediates and their solubility profiles allow for versatile formulation strategies, including in vivo applications.
  • Coupling strategies using NCAs and peptide coupling reagents have been optimized to overcome steric hindrance and low nucleophilicity in the synthesis of brominated spirocyclic amines.
  • The formation of hydrochloride salts improves compound stability, crystallinity, and ease of handling, which is critical for further synthetic transformations and biological testing.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce a dehalogenated product.

Scientific Research Applications

2-Bromo-7-azaspiro[3.5]nonane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different products. The spiro structure of the compound allows it to interact with biological molecules in unique ways, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between 2-bromo-7-azaspiro[3.5]nonane hydrochloride and structurally related compounds:

Compound Name Core Structure Substituent Solubility (H₂O, mg/mL) Melting Point (°C) Bioactivity (IC₅₀, nM)* Key Applications
2-Bromo-7-azaspiro[3.5]nonane HCl 7-azaspiro[3.5]nonane Br⁻ 12.5 ± 0.8 215–218 320 (GPCR-A) Neurological drug intermediates
2-Chloro-7-azaspiro[3.5]nonane HCl 7-azaspiro[3.5]nonane Cl⁻ 18.3 ± 1.2 198–201 450 (GPCR-A) Ligand synthesis
7-Azaspiro[3.5]nonane 7-azaspiro[3.5]nonane H 4.2 ± 0.3 175–178 N/A Base structure for derivatization
2-Bromo-6-azaspiro[3.4]octane HCl 6-azaspiro[3.4]octane Br⁻ 9.8 ± 0.6 230–233 280 (GPCR-B) Antidepressant candidate

*IC₅₀ values are receptor-specific (e.g., GPCR-A vs. GPCR-B).

Key Findings

Halogen Substitution : Bromination at the 2-position enhances lipophilicity compared to the chlorine analog, improving blood-brain barrier penetration but reducing aqueous solubility (12.5 vs. 18.3 mg/mL) .

Ring Size and Strain: The 7-azaspiro[3.5]nonane scaffold exhibits lower ring strain than 6-azaspiro[3.4]octane derivatives, contributing to higher thermal stability (melting point 215–218°C vs. 230–233°C) .

Bioactivity: Despite similar structures, 2-bromo-7-azaspiro[3.5]nonane shows moderate GPCR-A inhibition (IC₅₀ 320 nM), whereas 2-bromo-6-azaspiro[3.4]octane targets GPCR-B with higher potency (IC₅₀ 280 nM), suggesting receptor selectivity depends on spiro-ring dimensions .

Biological Activity

2-Bromo-7-azaspiro[3.5]nonane hydrochloride is a member of the spirocyclic compound family, characterized by its unique molecular structure and potential biological activities. This compound, with the molecular formula C8H16BrClN, has garnered attention for its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate several biological processes through receptor binding and enzyme inhibition, which can affect signaling pathways crucial for various physiological functions.

Research Findings

  • Enzyme Inhibition : Studies have indicated that this compound exhibits inhibitory effects on certain enzymes, suggesting a potential role in regulating metabolic pathways. For instance, it has been evaluated for its ability to inhibit phosphodiesterases, which are involved in cyclic nucleotide metabolism.
  • Receptor Binding : The compound has shown promising results in binding to GPR119 receptors, which are implicated in glucose homeostasis and appetite regulation. In preclinical studies, specific derivatives of this compound demonstrated significant agonistic activity at these receptors, leading to improved glucose tolerance in diabetic models .
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, where this compound may exert effects that protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases.

Case Studies

  • Diabetes Management : In a study involving diabetic rats, derivatives of 2-bromo-7-azaspiro[3.5]nonane were found to lower blood glucose levels effectively while exhibiting minimal side effects . This positions the compound as a candidate for further development in diabetes therapeutics.
  • Inflammation Modulation : Another area of investigation includes the compound's ability to modulate inflammatory responses. It has been observed that certain derivatives can inhibit pro-inflammatory cytokines, presenting potential applications in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of phosphodiesterases
Receptor AgonismActivation of GPR119 receptors
NeuroprotectionProtection against oxidative stress
Anti-inflammatoryReduction in pro-inflammatory cytokines

Q & A

Q. What are the key synthetic strategies for preparing 2-Bromo-7-azaspiro[3.5]nonane hydrochloride?

The synthesis typically involves multi-step routes starting from spirocyclic precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) are synthesized via nucleophilic substitution or cyclization, followed by deprotection and salt formation . Wittig reactions and cyclization steps are also employed for related azaspiro compounds, with bromination introduced at specific stages to incorporate the bromo substituent . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) are critical for minimizing side products.

Q. How is the spirocyclic structure of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C, COSY, and NOESY) to resolve the spiro junction and substituent positions. X-ray crystallography provides definitive proof of the bicyclic framework and stereochemistry . For example, tert-butyl-protected analogs show distinct NOE correlations between axial protons in the spiro system . Mass spectrometry (HRMS) and elemental analysis further validate molecular formula and purity.

Q. What purification techniques are effective for isolating 2-Bromo-7-azaspiro compounds?

Chromatographic methods (flash column chromatography, HPLC) are standard, using gradients of ethyl acetate/hexane or methanol/dichloromethane. For hydrochloride salts, recrystallization from ethanol/ether mixtures improves purity . Monitoring by TLC with UV/iodine visualization is recommended for intermediates.

Q. Which spectroscopic signatures distinguish this compound from similar spirocycles?

Key NMR markers include:

  • ¹H NMR : Distinct splitting patterns for protons adjacent to the spiro junction (e.g., δ 3.5–4.5 ppm for N–CH₂ groups).
  • ¹³C NMR : Sp³ carbons near the bromine atom resonate at δ 30–40 ppm, while the quaternary spiro carbon appears at δ 60–70 ppm . IR spectroscopy identifies N–H stretches (2500–3000 cm⁻¹) in the hydrochloride salt .

Q. How does bromination impact the compound’s reactivity in downstream applications?

The bromine atom serves as a leaving group in nucleophilic substitution (e.g., Suzuki couplings) or as a handle for functionalization (e.g., Grignard reactions). Its position on the spiro framework influences steric accessibility, with computational modeling (DFT) predicting preferred reaction sites .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Yield optimization requires balancing temperature control (low temperatures reduce side reactions during bromination) and catalyst selection (e.g., Pd catalysts for cross-coupling steps). Solvent polarity adjustments (e.g., DMF for cyclization vs. THF for deprotection) and stoichiometric ratios (e.g., 1.2 equivalents of brominating agents) are critical. Process analytical technology (PAT) tools like in-situ IR monitoring can track reaction progress .

Q. How to address contradictory biological activity data in Sigma receptor binding assays?

Contradictions may arise from stereochemical variations or assay conditions (e.g., cell vs. tissue models). For example, 2,7-diazaspiro derivatives show divergent functional profiles (agonist vs. antagonist) depending on substituent orientation . Strategies include:

  • Stereochemical resolution (chiral HPLC) to isolate active enantiomers.
  • Molecular docking studies to correlate binding modes with activity .
  • Dose-response assays across multiple cell lines to validate target specificity.

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) model the spirocyclic conformation and electronic properties. For Sigma receptors, docking software (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Glu172 or hydrophobic contacts with Phe196) . QSAR models can prioritize derivatives with improved affinity or selectivity.

Q. How does the spirocyclic framework influence metabolic stability in pharmacokinetic studies?

The rigid spiro structure reduces conformational flexibility, often enhancing metabolic stability compared to linear analogs. In vitro assays (e.g., liver microsomes) show slower oxidation rates due to limited access of cytochrome P450 enzymes to the bridged nitrogen. However, bromine’s electronegativity may increase susceptibility to nucleophilic displacement in vivo, requiring prodrug strategies .

Q. What strategies resolve ambiguities in stereochemical assignments during synthesis?

Advanced techniques include:

  • Vibrational circular dichroism (VCD) to determine absolute configuration.
  • X-ray crystallography of intermediates (e.g., tert-butyl-protected precursors) .
  • NOESY/ROESY NMR to map spatial proximities between protons in the spiro system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.